![molecular formula C18H20N2O5 B2709900 2-(2-Oxo-2-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)ethyl)isoindoline-1,3-dione CAS No. 1421449-36-6](/img/structure/B2709900.png)
2-(2-Oxo-2-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)ethyl)isoindoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Oxo-2-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)ethyl)isoindoline-1,3-dione is a chemical compound that has been studied for its potential applications in the field of medicine. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been investigated. In 5]undecan-4-yl)ethyl)isoindoline-1,3-dione.
Applications De Recherche Scientifique
Synthesis and Pharmacological Screening
The synthesis of azaspirodione derivatives, including compounds with structures related to "2-(2-Oxo-2-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)ethyl)isoindoline-1,3-dione," has been extensively studied. For example, El-Telbany, Ghoneim, and Khalifa (1977) described the synthesis of N-substituted azaspirodiones by fusing equimolecular amounts of 3-oxaspiro[5.5]undecane-2.4-dione with amino compounds. These synthesized compounds were further subjected to pharmacological screening to evaluate their potential medicinal properties El-Telbany, Ghoneim, & Khalifa, 1977.
Reagent Development for Fmoc-amino Acids
In the realm of peptide synthesis, Rao et al. (2016) introduced a new reagent, 9-fluorenylmethoxy-carbonyl- N -hydroxy-3-azaspiro[5,5]undecane-2,4-dione ester (Fmoc-OASUD), for preparing Fmoc-amino acids. This reagent offers high yields and purity of Fmoc-amino acids, free from impurities resulting from Lossen rearrangement. The stability of Fmoc-OASUD compared to traditional reagents highlights its utility in synthesizing peptides with enhanced purity Rao, Nowshuddin, Jha, Divi, & Rao, 2016.
Electrochemistry in Non-aqueous Media
Abou-Elenien et al. (1991) explored the redox behavior of 1-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones in non-aqueous media. Their investigation revealed the compounds' potential for generating specific products through electrolytic oxidation and reduction, suggesting applications in synthetic chemistry and materials science Abou-Elenien, Aboutabl, Sherin, & Fahmy, 1991.
Antibacterial Agents
Lukin et al. (2022) utilized derivatives of 1-oxa-9-azaspiro[5.5]undecane in synthesizing new fluoroquinolone derivatives, testing them against various bacterial strains. While these derivatives showed a narrower activity spectrum compared to ciprofloxacin, they demonstrated potent activity against specific gram-negative and gram-positive strains, indicating their potential as antibacterial agents Lukin, Chudinov, Vedekhina, Rogacheva, Kraeva, Bakulina, & Krasavin, 2022.
Antitumor Activity
Yang et al. (2019) designed and synthesized a series of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives, evaluating their anticancer activity against various human cancer cell lines. Some compounds exhibited moderate to potent activity, highlighting the potential of these derivatives as antitumor agents Yang, Zhong, Zheng, Wang, & He, 2019.
Propriétés
IUPAC Name |
2-[2-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)-2-oxoethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c21-15(19-7-10-25-18(12-19)5-8-24-9-6-18)11-20-16(22)13-3-1-2-4-14(13)17(20)23/h1-4H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHJMWUNRICJFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CN(CCO2)C(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Oxo-2-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)ethyl)isoindoline-1,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2709817.png)
![N-[(1E)-3-benzenesulfonamido-4-oxo-1,4-dihydronaphthalen-1-ylidene]-4-fluorobenzene-1-sulfonamide](/img/structure/B2709820.png)
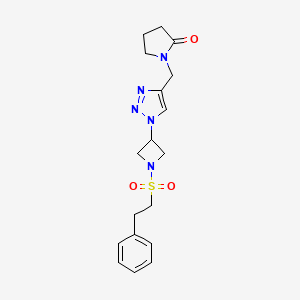
![6-Amino-1-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2709822.png)
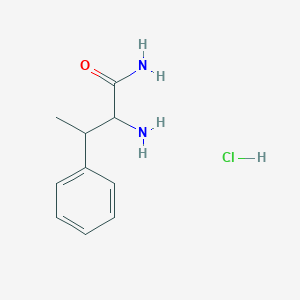
![2-chloro-4-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2709825.png)
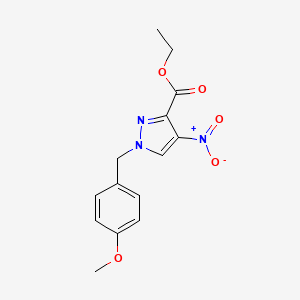
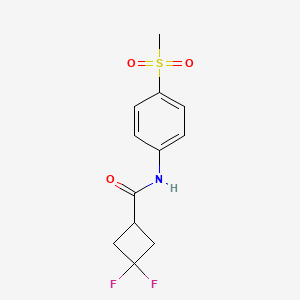
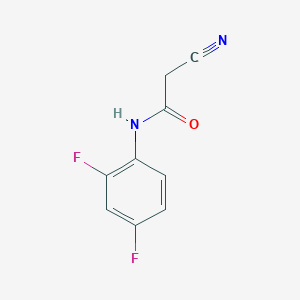
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)butyramide](/img/structure/B2709830.png)
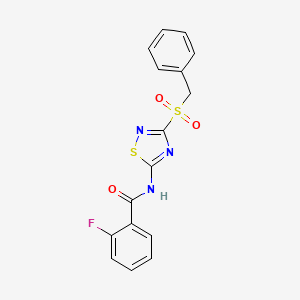
![2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/no-structure.png)
![9-(2,5-dimethoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2709835.png)
![N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2709838.png)